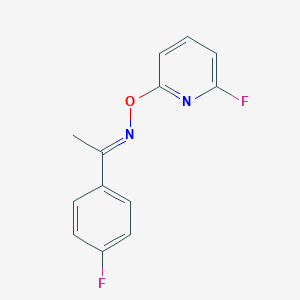
1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxime compounds typically involves the reaction of hydroxylamine with carbonyl compounds. For instance, the synthesis of oxoperoxo molybdenum(VI)- and tungsten(VI) complexes with 1-(2′-hydroxyphenyl) ethanone oxime as an organic ligand was achieved by reacting the ligand with molybdic or tungstic acid in the presence of hydrogen peroxide, followed by precipitation with tetraphenylphosphonium chloride . This suggests that a similar approach could potentially be used for synthesizing the compound of interest, with appropriate substitutions for the phenyl and pyridinyl groups.
Molecular Structure Analysis
The molecular structure of oxime compounds is often characterized by spectroscopic methods such as IR, NMR, and UV-Vis, as well as X-ray crystallography. For example, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined using single-crystal X-ray crystallography, and the geometry was optimized using DFT methods . These techniques could be applied to determine the molecular structure of "1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime" and to understand its electronic properties through HOMO-LUMO analysis.
Chemical Reactions Analysis
Oxime compounds can participate in various chemical reactions, often serving as catalysts or intermediates. The oxoperoxo complexes mentioned earlier function as catalysts in the oxidation of olefins, alcohols, sulfides, and amines, using hydrogen peroxide as a terminal oxidant . This indicates that the compound of interest may also have catalytic properties or reactivity towards certain substrates, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxime compounds can be inferred from their molecular structure and electronic properties. For instance, the presence of hydrogen bonds, π-π stacking interactions, and the distribution of charge across the molecule can influence the compound's solubility, melting point, and reactivity . The HOMO-LUMO gap provides information about the compound's electronic transitions and potential applications in materials science, such as in nonlinear optics . The molecular electrostatic potential (MEP) analysis can reveal the reactive sites on the molecule, which is crucial for understanding its interactions with other chemical species .
Aplicaciones Científicas De Investigación
Structural Analysis and Intermolecular Interactions
Intermolecular Hydrogen Bonding Networks : A study on structurally similar oximes, such as 1,2-Diaryl(3-pyridyl)ethanone Oximes, highlighted the synthesis and structural analysis, including X-ray diffraction studies. These studies revealed intricate hydrogen bonding networks, which are crucial for understanding the molecular interactions and stability of similar compounds. Such information is vital for applications in crystal engineering and the design of molecular materials (Alcalde et al., 2008).
Synthesis and Reactivity
Novel Synthesis Methods : Research has explored the synthesis and reactivity of oxime compounds, presenting methods that could be adapted for synthesizing variants of 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime. For example, reactions of dihalogenoethanone oximes with specific reagents to synthesize heterocyclic compounds indicate a broader potential for creating a variety of structurally related molecules, which could have diverse applications in material science, medicinal chemistry, and organic synthesis (Yoon et al., 1998).
Applications in Material Science
Electrochromic Properties : The synthesis and characterization of compounds related to 1-(4-fluorophenyl)-1-ethanone oximes have been studied for their potential applications in electrochromic materials. For instance, copolymers involving fluorophenyl groups have demonstrated significant electrochromic properties, suggesting that derivatives of 1-(4-fluorophenyl)-1-ethanone oximes could be explored for use in smart windows, displays, and other electrochromic devices (Türkarslan et al., 2007).
Antimicrobial and Antifungal Activities
Antifungal Activity : Novel derivatives incorporating the fluorophenyl moiety have been synthesized and evaluated for their antifungal activities. This suggests that compounds like 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime could potentially be investigated for antimicrobial or antifungal applications, contributing to the development of new pharmaceuticals or agricultural chemicals (Liu et al., 2020).
Propiedades
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-9(10-5-7-11(14)8-6-10)17-18-13-4-2-3-12(15)16-13/h2-8H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSMPCWVGJNSTB-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


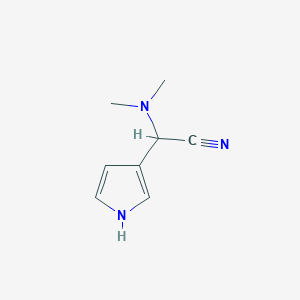
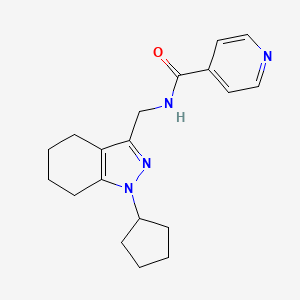




![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)
![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)
![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)
![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)
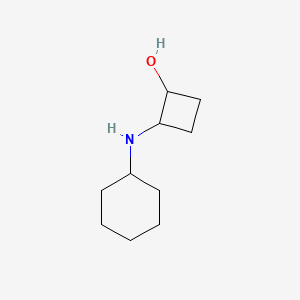
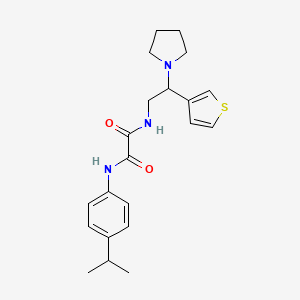
![1-(3-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2552485.png)